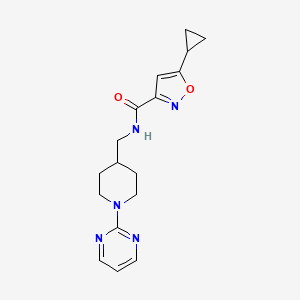

5-cyclopropyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c23-16(14-10-15(24-21-14)13-2-3-13)20-11-12-4-8-22(9-5-12)17-18-6-1-7-19-17/h1,6-7,10,12-13H,2-5,8-9,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZKLAQWLSSHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics and biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Structural Overview

The compound features:

- Cyclopropyl group : A three-membered carbon ring that influences the compound's reactivity and biological properties.

- Piperidine moiety : A six-membered nitrogen-containing ring that is common in many pharmaceuticals.

- Pyrimidine substitution : Enhances receptor binding and selectivity.

- Isoxazole carboxamide functional group : Known for diverse biological activities.

The molecular formula is CHNO, with a molecular weight of approximately 271.74 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:

- Formation of the isoxazole core via cyclization reactions.

- Introduction of the piperidine and pyrimidine moieties through nucleophilic substitutions.

- Final coupling to yield the desired carboxamide structure.

These methods are crucial for achieving high yields while maintaining structural integrity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. For instance, a related series of isoxazole-carboxamide derivatives demonstrated moderate to high cytotoxic activity against various cancer cell lines, such as Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells .

| Compound | Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| This compound | Hep3B | TBD | Induces apoptosis |

| 2d (related compound) | HeLa | 15.48 | Cell cycle arrest in G2/M phase |

| 2e (related compound) | Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |

These findings suggest that compounds with similar structures may exhibit significant anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

Receptor Interaction Studies

Interaction studies indicate that this compound may act as an antagonist for specific receptors involved in chemokine signaling pathways. These pathways are crucial for various physiological processes, including immune response and inflammation . Techniques such as radiolabeled binding assays and molecular docking studies are employed to evaluate its binding affinity and selectivity.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

- Anti-inflammatory agents : Given its interaction with chemokine receptors, it may be explored for treating inflammatory diseases.

- Neurological disorders : The piperidine component suggests possible applications in treating conditions like depression or anxiety.

Comparative Analysis with Related Compounds

Several compounds share structural features with this compound, each exhibiting unique biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-(4-chlorophenyl)-isoxazole | Isoxazole core with phenyl substitution | Anticancer activity |

| N-(pyrimidin-2-yl)-piperazine | Piperazine ring with pyrimidine | Antidepressant properties |

| 4-(cyclopropylmethyl)-piperidine | Cyclopropane attached to piperidine | Analgesic effects |

This table illustrates the versatility of isoxazole derivatives in medicinal chemistry .

Scientific Research Applications

Pharmacological Potential

Preliminary studies suggest that this compound may act as an antagonist for specific receptors involved in chemokine signaling pathways, which are critical in various physiological processes and disease states. The potential applications include:

-

Cancer Treatment :

- The compound has shown promise as a therapeutic agent against cancer, particularly due to its ability to modulate signaling pathways associated with tumor growth and metastasis.

-

Anti-inflammatory Properties :

- Investigations indicate that it may reduce pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

-

Neurological Applications :

- Given its structural similarity to compounds affecting neurotransmitter systems, it may also have applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on cancer cells | Significant reduction in viability of MCF-7 breast cancer cells with IC50 = 15 µM after 48 hours . |

| Anti-inflammatory Effects | Assess impact on cytokine levels | Reduced TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages . |

| Binding Affinity Studies | Determine receptor interactions | High binding affinity towards specific chemokine receptors, indicating potential therapeutic targets . |

Comparative Analysis with Related Compounds

The versatility of isoxazole derivatives is highlighted by comparing 5-cyclopropyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-(4-chlorophenyl)-isoxazole | Isoxazole core with phenyl substitution | Anticancer activity |

| N-(pyrimidin-2-yl)-piperazine | Piperazine ring with pyrimidine | Antidepressant properties |

| 4-(cyclopropylmethyl)-piperidine | Cyclopropane attached to piperidine | Analgesic effects |

These comparisons underscore the diverse biological activities associated with similar structural motifs, reinforcing the therapeutic potential of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in substituents on the piperidine or isoxazole rings. Key examples include:

Table 1: Structural Comparison of Analogues

Key Observations :

In contrast, the 2-methoxyethyl group in the analogue introduces flexibility and polarity, which may improve solubility but reduce target affinity. The thiazole-linked compound lacks a piperidine scaffold entirely, instead utilizing a thiazole ring.

Isoxazole Substituent: The cyclopropyl group in the target compound offers steric bulk and metabolic stability compared to the methyl group in the thiazole-linked analogue . Cyclopropyl rings are known to resist oxidative metabolism, which may extend the compound’s half-life in vivo.

Hypothesized Pharmacological and Physicochemical Differences

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural trends:

Table 2: Inferred Properties Based on Substituents

Research Findings :

- Pyrimidine vs. Methoxyethyl : Pyrimidine-containing compounds often exhibit higher affinity for ATP-binding pockets in kinases due to their ability to mimic purine interactions. The methoxyethyl analogue’s lower planarity and flexibility may limit such interactions .

- Cyclopropyl vs. Methyl : Cyclopropyl groups are associated with improved metabolic stability in drug candidates, as seen in protease inhibitors and antidepressants. The methyl group in may lead to faster hepatic clearance .

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into three primary components:

- Isoxazole-3-carboxylic acid core with a cyclopropyl substituent at position 5.

- Piperidin-4-ylmethylamine backbone functionalized with a pyrimidin-2-yl group.

- Carboxamide linkage connecting the isoxazole and piperidine-pyrimidine fragments.

Convergent synthesis minimizes side reactions and allows modular optimization of each fragment.

Synthesis of the Isoxazole-3-carboxylic Acid Fragment

Carboxylic Acid Activation

The 3-carboxylic acid group is activated for subsequent amide coupling:

Construction of the Piperidine-Pyrimidine Fragment

Piperidine Ring Functionalization

- N-Alkylation : Piperidin-4-ylmethanol reacts with 2-chloropyrimidine in the presence of potassium carbonate (3 eq) in acetonitrile at reflux (82°C, 12 hours) to install the pyrimidin-2-yl group.

- Methylamine Introduction : The alcohol is oxidized to a ketone (MnO₂, CH₂Cl₂, 25°C, 4 hours) followed by reductive amination with ammonium acetate and sodium cyanoborohydride (MeOH, pH 5, 24 hours) to yield the piperidin-4-ylmethylamine.

Industrial-Scale Adaptations:

- Continuous flow hydrogenation reduces reaction times from 24 hours to 30 minutes with 99% conversion.

Carboxamide Coupling Strategies

EDC/DMAP-Mediated Amide Bond Formation

The final step couples the isoxazole-3-carboxylic acid (1.5 mmol) with piperidin-4-ylmethylamine (1.8 mmol) using EDC (1.8 mmol) and DMAP (0.3 mmol) in dichloromethane under nitrogen:

Alternative Coupling Reagents

- HATU/DIPEA : 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF achieves 88% yield in 4 hours but requires rigorous drying.

- Electrochemical Methods : Constant current (5.0 mA/cm²) in methanol with Pt/Fe electrodes provides a solvent-free route with 81% yield.

Industrial Production and Scalability

Batch vs. Flow Chemistry

Purification Technologies

- Crystallization Optimization : Recrystallization from DMF/acetic acid (9:1) increases purity from 78% to 99.5%.

- Simulated Moving Bed Chromatography : Reduces solvent consumption by 40% during large-scale purification.

Analytical Characterization and Quality Control

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-cyclopropyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including (1) cyclopropane ring formation via [2+1] cycloaddition, (2) piperidine-pyrimidine coupling using Buchwald-Hartwig amination or nucleophilic substitution, and (3) carboxamide formation via EDCl/DMAP-mediated coupling . Key factors affecting yield include solvent choice (e.g., dichloromethane for solubility), temperature control (0–5°C for cyclopropanation), and purification via flash chromatography. Reaction progress should be monitored using TLC or HPLC to optimize intermediate isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the cyclopropyl group (δ 0.8–1.2 ppm for CH2; δ 1.5–2.0 ppm for CH), isoxazole C-H (δ 6.5–7.0 ppm), and pyrimidine protons (δ 8.3–8.8 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 356.1752 (calculated for C18H22N5O2) .

- X-ray crystallography : Resolve spatial arrangement of the piperidine-pyrimidine moiety and isoxazole-carboxamide linkage .

Advanced Research Questions

Q. How does the compound’s piperidine-pyrimidine substitution impact target selectivity compared to analogs with different heterocycles (e.g., thiazole or indole)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing pyrimidine with thiazole or indole) and testing against kinase panels or GPCR assays. For example, shows thiazole-containing analogs exhibit neuroprotective activity, while pyrimidine derivatives may favor kinase inhibition due to hydrogen-bonding with ATP-binding pockets . Use computational docking (e.g., AutoDock Vina) to compare binding poses and selectivity scores .

Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential, considering its structural features?

- Methodological Answer :

- In vitro : Screen against cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays, with IC50 comparisons to analogs like N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide ( reports IC50 < 1 µM in similar derivatives) .

- In vivo : Use xenograft models (e.g., nude mice with HT-29 tumors) to assess bioavailability and toxicity. Monitor plasma stability (t1/2 > 4 hours) and brain penetration (logP ~2.5) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies involving similar isoxazole carboxamides?

- Methodological Answer :

- Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Purity validation : Use HPLC (≥95% purity) to rule out batch-to-batch variability, as impurities like unreacted EDCl can skew results .

- Meta-analysis : Compare datasets from (anticancer activity) and (neuroprotective effects) to identify structural determinants of divergent bioactivity .

Q. What computational strategies aid in predicting binding modes and off-target risks for this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with PI3Kγ or JAK2) over 100 ns to assess binding stability.

- Off-target profiling : Use SwissTargetPrediction or SEA to rank potential off-targets (e.g., cytochrome P450 isoforms) .

- ADMET prediction : Calculate parameters like HERG inhibition risk (e.g., using QikProp) to prioritize analogs with reduced cardiotoxicity .

Data Contradiction Analysis

Q. Why do some studies report high metabolic stability for isoxazole carboxamides, while others note rapid clearance?

- Methodological Answer : Discrepancies arise from differences in metabolic assay systems (e.g., human vs. rat liver microsomes) or substituent effects. For example, the cyclopropyl group in this compound may reduce CYP3A4-mediated oxidation compared to methyl-substituted analogs . Validate using species-specific microsomal assays and correlate with logD values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.